molecular formula C12H15Cl2NO B3266074 1-(2,6-Dichlorobenzyl)piperidin-3-ol CAS No. 416896-02-1

1-(2,6-Dichlorobenzyl)piperidin-3-ol

Cat. No. B3266074
CAS RN: 416896-02-1
M. Wt: 260.16 g/mol
InChI Key: RJAFQZOHNBTPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorobenzyl)piperidin-3-ol (DCB-3-OH) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)piperidin-3-ol involves its binding to specific receptors in the brain and other tissues. As mentioned earlier, 1-(2,6-Dichlorobenzyl)piperidin-3-ol selectively binds to the D1 dopamine receptor, serotonin 5-HT2A receptor, and norepinephrine transporter. This binding leads to changes in the activity of these receptors, which can have a wide range of effects on the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dichlorobenzyl)piperidin-3-ol are diverse and depend on the specific receptor that it binds to. For example, binding to the D1 dopamine receptor can lead to increased cAMP production, which can activate downstream signaling pathways involved in motor function, reward, and addiction. Binding to the serotonin 5-HT2A receptor can lead to changes in the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and perception. Binding to the norepinephrine transporter can lead to increased levels of norepinephrine in the synaptic cleft, which can activate downstream signaling pathways involved in the regulation of arousal and attention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-Dichlorobenzyl)piperidin-3-ol in lab experiments is its selectivity for specific receptors. This selectivity allows researchers to study the function of these receptors in isolation, without the confounding effects of other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows for in vivo studies of brain function.
One limitation of using 1-(2,6-Dichlorobenzyl)piperidin-3-ol is its potential toxicity. While it has been shown to be relatively safe at low doses, high doses can lead to adverse effects such as seizures and respiratory depression. Another limitation is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many future directions for research involving 1-(2,6-Dichlorobenzyl)piperidin-3-ol. One area of interest is in the development of new drugs that target specific receptors in the brain. 1-(2,6-Dichlorobenzyl)piperidin-3-ol could serve as a starting point for the development of new drugs that are more selective and have fewer side effects.
Another area of interest is in the study of the role of specific receptors in disease states. For example, 1-(2,6-Dichlorobenzyl)piperidin-3-ol could be used to study the role of the D1 dopamine receptor in Parkinson's disease or the serotonin 5-HT2A receptor in depression.
In conclusion, 1-(2,6-Dichlorobenzyl)piperidin-3-ol is a synthetic compound that has a wide range of scientific research applications. Its selectivity for specific receptors and ability to cross the blood-brain barrier make it a valuable tool for studying brain function. While there are limitations to its use, there are many future directions for research involving 1-(2,6-Dichlorobenzyl)piperidin-3-ol that could lead to new insights into the function of specific receptors and the development of new drugs.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)piperidin-3-ol has been shown to have a wide range of scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-(2,6-Dichlorobenzyl)piperidin-3-ol has been shown to selectively bind to the D1 dopamine receptor, which is involved in the regulation of motor function, reward, and addiction. This selectivity makes 1-(2,6-Dichlorobenzyl)piperidin-3-ol a valuable tool for studying the function of the D1 receptor in vivo and in vitro.
1-(2,6-Dichlorobenzyl)piperidin-3-ol has also been used in the study of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2,6-Dichlorobenzyl)piperidin-3-ol has also been shown to bind to the norepinephrine transporter, which is involved in the reuptake of norepinephrine from the synaptic cleft.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)8-15-6-2-3-9(16)7-15/h1,4-5,9,16H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFQZOHNBTPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorobenzyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorobenzyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dichlorobenzyl)piperidin-3-ol
Reactant of Route 4
1-(2,6-Dichlorobenzyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dichlorobenzyl)piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dichlorobenzyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.